6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-a]pyridine scaffold is a key structure in many drugs and biologically active compounds, making it a significant target for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile typically involves the cyclization of 5-bromo-2-aminopyridine with appropriate reagents. One common method includes the reaction of 5-bromo-2-aminopyridine with ethyl cyanoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . This reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 6-azidoimidazo[1,2-a]pyridine-8-carbonitrile or 6-alkoxyimidazo[1,2-a]pyridine-8-carbonitrile are formed.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction Products: Dihydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Similar Compounds: Examples include 6-chloroimidazo[1,2-a]pyridine, 6-fluoroimidazo[1,2-a]pyridine, and 6-iodoimidazo[1,2-a]pyridine.
Uniqueness: The presence of the bromine atom at the 6-position and the cyano group at the 8-position makes this compound unique in terms of its reactivity and potential biological activities.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-8-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-6(4-10)8-11-1-2-12(8)5-7/h1-3,5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORIAOWGDKQIBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.